[(E)-2-bromoethenyl]cyclohexane
Description
Contextualization of Vinyl Halides within Modern Organic Chemistry
Vinyl halides are a class of organic compounds where a halogen atom is directly attached to a carbon-carbon double bond. wikipedia.orgtaylorandfrancis.com This structural feature imparts unique reactivity, making them distinct from alkyl halides. youtube.com In modern organic chemistry, vinyl halides are highly valued as precursors for a multitude of chemical transformations. wikipedia.org They are particularly prominent in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, which are foundational methods for forming carbon-carbon bonds. wikipedia.org The ability of vinyl halides to participate in these reactions with high stereoretention is a key advantage. nih.gov Furthermore, they can be converted into organolithium and Grignard reagents and can undergo elimination reactions to form alkynes. wikipedia.org The development of stereoselective methods for the synthesis of vinyl halides has further expanded their utility, allowing for the precise construction of complex molecules. nih.govorganic-chemistry.orgacs.org
Structural Characteristics and Stereochemical Precision of [(E)-2-bromoethenyl]cyclohexane
This compound, with the chemical formula C₈H₁₃Br, possesses a distinct structure featuring a cyclohexane (B81311) ring attached to an ethenyl (vinyl) group. nih.gov A bromine atom is bonded to the terminal carbon of the vinyl group. The designation "(E)" specifies the stereochemistry of the double bond, indicating that the cyclohexane ring and the bromine atom are on opposite sides of the double bond, a configuration also known as trans. This stereochemical precision is crucial in organic synthesis, as the geometry of the double bond is often retained in subsequent reactions. organic-chemistry.org The cyclohexane ring itself can exist in various conformations, with the chair conformation being the most stable. The attachment of the (E)-2-bromoethenyl group to the cyclohexane ring can be either axial or equatorial, which can influence the molecule's reactivity in certain reactions, such as E2 eliminations where an anti-periplanar arrangement of the leaving group and a proton is required. libretexts.orglibretexts.orgmasterorganicchemistry.com
Overview of Academic Research Domains for this compound
The academic research surrounding this compound and related vinyl bromides is primarily focused on their application in synthetic organic chemistry. A significant area of investigation is their use in cross-coupling reactions to form more complex molecules. For instance, vinyl bromides are coupled with a variety of partners, including alkyl halides, nitrogen-containing heterocycles, and other vinyl electrophiles, often catalyzed by transition metals like palladium, nickel, or copper. nih.govthieme-connect.comchinesechemsoc.org Research in this area aims to develop milder, more efficient, and highly stereoselective catalytic systems. organic-chemistry.org Another research avenue explores the reactivity of vinyl bromides in different reaction patterns, such as cine-substitution, where the incoming group attaches to the carbon adjacent to the one bearing the leaving group. organic-chemistry.org The synthesis of vinyl bromides with high stereoselectivity is also a continuing area of research, with methods being developed to control the E/Z geometry of the double bond. nih.govacs.orgorganic-chemistry.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₃Br |
| Molecular Weight | 189.09 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 67478-59-5 nih.gov |
| Canonical SMILES | C1CCC(CC1)/C=C/Br nih.gov |
| InChI Key | BMFWWXHEKBIRMY-VOTSOKGWSA-N nih.gov |
Table 2: Selected Reactions Involving Vinyl Bromides
| Reaction Type | Catalyst/Reagents | Product Type | Reference |
| Reductive Cross-Electrophile Coupling | Nickel catalyst | Alkenes | nih.gov |
| C-N Cross-Coupling | Copper(I) iodide | N-vinylated heterocycles | thieme-connect.com |
| Reductive Vinyl-Vinyl Coupling | Nickel catalyst | Dienylboronates | chinesechemsoc.org |
| Coupling with Thiols | Copper(I) iodide in ionic liquid | (Z)-Vinyl chalcogenides | organic-chemistry.org |
| cine-Substitution | Palladium catalyst, Pyrrolidine | Michael adducts | organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
67478-59-5 |
|---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
[(E)-2-bromoethenyl]cyclohexane |
InChI |
InChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h6-8H,1-5H2/b7-6+ |
InChI Key |
BMFWWXHEKBIRMY-VOTSOKGWSA-N |
Isomeric SMILES |
C1CCC(CC1)/C=C/Br |
Canonical SMILES |
C1CCC(CC1)C=CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E 2 Bromoethenyl Cyclohexane
Stereoselective and Stereospecific Approaches to (E)-Bromoethenyl Derivatives
The synthesis of (E)-bromoethenyl derivatives, including [(E)-2-bromoethenyl]cyclohexane, hinges on methods that can reliably control the geometry of the newly formed double bond. Chemists have developed a toolkit of reactions that offer high stereoselectivity, ensuring the desired E-isomer is the predominant product.
Olefin Metathesis Strategies for E-Alkenyl Halide Formation
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, mediated by metal catalysts. wikipedia.org While often used to produce Z-olefins, recent advancements have enabled the selective synthesis of E-alkenyl halides. acs.org This is typically achieved through cross-metathesis, an intermolecular reaction between two different alkenes. masterorganicchemistry.comorganic-chemistry.org
For the synthesis of an (E)-alkenyl halide, this strategy would involve the reaction of a terminal alkene, such as vinylcyclohexane (B147605), with an E-dihaloalkene in the presence of a specialized catalyst. Researchers have developed molybdenum-based catalysts that can guide the formation of the thermodynamically less-stable E-isomer through kinetic control. acs.org The success of this method relies on the catalyst's ability to facilitate the exchange of C=C bonds while overcoming the typical preference for Z-isomer formation. acs.orgnih.gov The driving force for many metathesis reactions is the removal of a volatile byproduct, such as ethene, which shifts the equilibrium toward the desired product. organic-chemistry.org
Palladium-Catalyzed Halogenation of Terminal Alkynes with Defined Stereocontrol
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient routes to carbon-carbon and carbon-heteroatom bond formation. acs.org The hydrohalogenation of terminal alkynes is a direct method for producing vinyl halides. To achieve the desired (E)-stereochemistry for a compound like this compound, a syn-addition of hydrogen and bromine across the triple bond of ethynylcyclohexane (B1294493) is required.
While direct palladium-catalyzed hydrobromination can be challenging, related transformations highlight the potential of this approach. For instance, palladium catalysts are used in the hydroborylation of alkynes, where the choice of ligand can control the regioselectivity of the addition. acs.orgnih.gov Similarly, palladium complexes with specific ligands can catalyze the hydrohalogenation of alkynyl halides to form (Z)-1,2-dihaloalkenes, demonstrating precise control over the reaction's stereochemical outcome. researchgate.net The development of a catalytic system for the syn-addition of H-Br to a terminal alkyne would involve careful selection of the palladium source, ligands, and reaction conditions to favor the desired E-isomer.
Modified Wittig and Horner-Wadsworth-Emmons Olefinations for E-Stereochemistry
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are classic methods for alkene synthesis from carbonyl compounds. wikipedia.orgnumberanalytics.com The HWE reaction, in particular, is renowned for its high propensity to form (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. youtube.com
To synthesize this compound, cyclohexanecarboxaldehyde (B41370) would be reacted with a brominated phosphonate ylide, such as the ylide derived from bromomethyl)phosphonate. The inherent stereochemical preference of the HWE reaction for the E-isomer is a significant advantage. wikipedia.orgorganic-chemistry.org This selectivity arises from the thermodynamic stability of the anti-periplanar transition state during the elimination of the oxaphosphetane intermediate. organic-chemistry.org
The traditional Wittig reaction, which uses phosphonium (B103445) ylides, typically favors Z-alkene formation with unstabilized ylides. libretexts.orgorganic-chemistry.org However, the Schlosser modification allows for the synthesis of E-alkenes by converting the initial erythro betaine (B1666868) intermediate to the more stable threo betaine before elimination. wikipedia.orglibretexts.org Furthermore, the use of stabilized ylides in the Wittig reaction also leads predominantly to the E-alkene product. organic-chemistry.org
Table 1: Comparison of Olefination Reactions for E-Alkene Synthesis
| Reaction | Reagents | Typical Selectivity | Key Features |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Stabilized Phosphonate Ylide | High E-selectivity wikipedia.orgnrochemistry.com | Water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.org |
| Wittig (Stabilized Ylide) | Aldehyde/Ketone + Stabilized Phosphonium Ylide | High E-selectivity organic-chemistry.org | The reactivity of the ylide determines the stereochemical outcome. organic-chemistry.org |
| Wittig (Schlosser Mod.) | Aldehyde/Ketone + Unstabilized Ylide, PhLi | High E-selectivity wikipedia.orglibretexts.org | Involves trapping the betaine intermediate at low temperature. wikipedia.org |
Precursor Design and Cyclohexane (B81311) Ring Functionalization for this compound Synthesis
The successful synthesis of the target molecule is critically dependent on the availability of suitable precursors. The choice of synthetic route dictates the required starting material, which generally involves a functionalized cyclohexane ring.
For Olefination Routes (Wittig/HWE): The key precursor is cyclohexanecarboxaldehyde . This can be prepared from the more readily available bromocyclohexane (B57405). One common method involves the formation of a Grignard reagent (cyclohexylmagnesium bromide), which is then reacted with a formaldehyde (B43269) equivalent. vaia.com
For Alkyne-Based Routes: The necessary precursor is ethynylcyclohexane . This can also be synthesized from bromocyclohexane. An E2 elimination reaction on bromocyclohexane yields cyclohexene (B86901). pearson.com Subsequent bromination would produce trans-1,2-dibromocyclohexane, which upon double dehydrohalogenation with a strong base like sodium amide, would yield ethynylcyclohexane. Alternatively, cyclohexanecarboxaldehyde can be converted to the terminal alkyne via the Corey-Fuchs reaction.
For Metathesis Routes: The precursor would be vinylcyclohexane . This can be prepared via a Wittig reaction on cyclohexanecarboxaldehyde using methylenetriphenylphosphorane. wikipedia.org
The synthesis of the initial bromocyclohexane itself is typically achieved through the reaction of cyclohexanol (B46403) with a brominating agent like hydrobromic acid. google.com
Elucidation of Reaction Mechanisms in this compound Preparations
Understanding the reaction mechanisms is crucial for controlling the stereochemical outcome and optimizing reaction conditions.
Horner-Wadsworth-Emmons Mechanism: The reaction begins with the deprotonation of the α-carbon of the phosphonate ester to form a nucleophilic carbanion (an enolate). youtube.com This carbanion then attacks the carbonyl carbon of the aldehyde (e.g., cyclohexanecarboxaldehyde). wikipedia.org The resulting intermediate cyclizes to form an oxaphosphetane. The stereochemistry of the final alkene is determined during the elimination step. The transition state leading to the (E)-alkene is sterically favored and lower in energy than the one leading to the (Z)-alkene, resulting in high E-selectivity. organic-chemistry.org The driving force for the final elimination is the formation of a very stable dialkylphosphate salt. wikipedia.org
Olefin Metathesis Mechanism: The widely accepted Chauvin mechanism involves the [2+2] cycloaddition between the metal alkylidene catalyst and an alkene (e.g., vinylcyclohexane). wikipedia.org This forms a four-membered metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition, breaking apart to form a new alkene and a new metal alkylidene. This catalytic cycle continues, swapping the alkylidene fragments until the final product is formed. masterorganicchemistry.com
Palladium-Catalyzed Alkyne Addition: A plausible mechanism for a palladium-catalyzed hydrobromination would begin with the oxidative addition of H-Br to a Pd(0) complex to form a hydrido-palladium(II)-bromide species. The alkyne (ethynylcyclohexane) then coordinates to this complex, followed by migratory insertion (syn-addition) of the hydride onto the alkyne, forming a vinyl-palladium intermediate. Reductive elimination would then release the final product, this compound, and regenerate the Pd(0) catalyst. nih.gov
Optimization of Catalytic Systems and Reaction Parameters for Enhanced Yield and Stereoselectivity in this compound Synthesis
Achieving high yield and stereoselectivity requires careful optimization of the reaction conditions. This is a multidimensional problem involving the systematic variation of several parameters. chemistryviews.org
Catalyst and Ligand Selection: In metal-catalyzed reactions, such as olefin metathesis or palladium-catalyzed hydrobromination, the choice of the metal center (e.g., Ru, Mo, Pd, Ni) and its associated ligands is paramount. organic-chemistry.orgacs.org Ligands can influence the catalyst's activity, stability, and, most importantly, its selectivity. For instance, in a nickel-catalyzed cross-coupling, screening different chiral ligands was essential to achieve high enantioselectivity. acs.org
Temperature and Concentration: Reaction temperature is a critical parameter. Lower temperatures can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one. acs.org In ring-closing metathesis, high dilution is used to favor the intramolecular reaction over intermolecular polymerization. wikipedia.org
Additives: Sometimes, additives are required to facilitate the reaction. For example, MgCl₂ was found to be a crucial additive in a nickel-catalyzed cross-electrophile coupling. acs.org
The process of optimization is often empirical, involving the screening of various conditions to identify the ideal combination for a specific transformation.
Table 2: Example of Reaction Optimization for a Nickel-Catalyzed Cross-Coupling
| Entry | Variation from Standard Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | None (NiBr₂, L16, Mn, THF, -10 °C) | 84 | 93 |
| 2 | Ni(cod)₂ instead of NiBr₂ | 81 | 90 |
| 3 | DMF instead of THF | 44 | 39 |
| 4 | Zn instead of Mn | 82 | 92 |
| 5 | Reaction at 25 °C | 25 | 63 |
| 6 | No MgCl₂ | 0 | - |
Data adapted from a representative Nickel-catalyzed enantioconvergent coupling to illustrate optimization principles. acs.orgacs.org
Reactivity and Mechanistic Investigations of E 2 Bromoethenyl Cyclohexane
Transition-Metal-Catalyzed Cross-Coupling Reactions of E-Bromoethenyl Substrates
The carbon-bromine bond in (E)-bromoethenyl substrates like [(E)-2-bromoethenyl]cyclohexane is amenable to cleavage and subsequent bond formation through catalysis by transition metals. This reactivity is the foundation for powerful synthetic methods that construct new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium complexes are highly effective catalysts for a range of cross-coupling reactions involving vinyl halides. fiveable.melibretexts.org These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. rsc.org
The Suzuki-Miyaura reaction couples organoboron compounds with organic halides. libretexts.org Seminal work in this area demonstrated the cross-coupling of vinyl boronic acids with vinyl bromides, proceeding with high stereoselectivity and retention of the double bond geometry. rsc.org This method has been extended to hindered aryl bromides, showcasing the versatility of the Suzuki-Miyaura coupling. researchgate.netnih.gov
The Sonogashira reaction provides a direct route to conjugated enynes by coupling terminal alkynes with aryl or vinyl halides. nrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reactivity of the halide in this reaction follows the general trend of I > OTf > Br > Cl for both vinyl and aryl halides. nrochemistry.comwikipedia.org
The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.org This reaction is known for its excellent trans selectivity. organic-chemistry.org Highly active palladacycle catalysts have been developed that allow for the Heck coupling of aryl and vinyl bromides with ethylene (B1197577) at low pressures. nih.gov Furthermore, the use of specific tetraphosphine/palladium catalyst systems enables the Heck reaction of a wide variety of vinyl bromides with both functionalized and non-functionalized alkenes, leading to the stereoselective formation of (E)- or (E,E)-1,3-dienes. researchgate.netthieme-connect.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Key Features |
| Suzuki-Miyaura | Organoboron compound + Organic halide | High stereoselectivity, retention of double bond geometry. rsc.org |
| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Forms conjugated enynes, often uses a Cu(I) co-catalyst. nrochemistry.comwikipedia.orglibretexts.org |
| Heck | Alkene + Aryl/Vinyl halide | Excellent trans selectivity. organic-chemistry.org |
Nickel- and Copper-Mediated Coupling Pathways for this compound
While palladium catalysis is prevalent, nickel and copper complexes also mediate important cross-coupling reactions. Nickel catalysts have been shown to be effective in the cross-coupling of phenylmagnesium bromide with vinyl chloride. nih.gov Both palladium and nickel-catalyzed cross-coupling reactions of alkylzinc reagents with aryl or alkenyl halides have proven to be powerful synthetic tools. nih.gov Copper has been utilized in conjunction with palladium in Sonogashira couplings and has also been explored in other coupling reactions. nrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org For instance, the cross-coupling of 1,1-dibromoethylenes with alkynylaluminums can be selectively controlled to produce either conjugated enediynes or 1,3-diynes by using different palladium-phosphine catalyst systems. nih.gov
Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination with Vinyl Bromides
The catalytic cycle of most cross-coupling reactions involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.orgnih.gov
Oxidative addition is the initial step where the low-valent transition metal complex inserts into the carbon-halide bond of the organic halide. acs.orgresearchgate.net The rate of oxidative addition of vinyl halides to palladium(0) complexes has been studied, and it is established that the reactivity order is generally vinyl-OTf > vinyl-Br > PhBr. acs.orgresearchgate.net Several experimental and theoretical studies have confirmed that the oxidative addition of vinyl halides to Pd(0) centers leads to the formation of Pd(II) complexes with a σ-alkenyl ligand. researchgate.net Kinetic studies on the amination of aryl bromides have shown that the oxidative addition can be the turnover-limiting step. uwindsor.ca
Transmetalation is the step where the organic group from the organometallic reagent is transferred to the palladium(II) complex. acs.org In the Suzuki-Miyaura reaction, the exact mechanism of how the organic fragment is transferred from boron to palladium has been a subject of extensive study. illinois.edu It is now understood that pre-transmetalation intermediates with Pd-O-B linkages are formed. illinois.edu The transmetalation process can proceed through different pathways depending on the reaction conditions. researchgate.net
Reductive elimination is the final step where the two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst. fiveable.meworktribe.comacs.orguab.cat This step is typically fast and is driven by the formation of a stable C-C bond. fiveable.me The rate of reductive elimination is influenced by the nature of the coupling partners, with vinyl-vinyl coupling being faster than phenyl-phenyl or methyl-methyl coupling. acs.orguab.cat
Stereochemical Outcomes of Addition Reactions Across the Ethenyl Double Bond in this compound
The double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles. The stereochemical course of these addition reactions provides valuable information about the reaction mechanism and the factors that control selectivity.
Electrophilic Addition Studies and Regioselectivity
Electrophilic addition to an alkene proceeds in a stepwise manner, typically involving the formation of a carbocation intermediate. ma.edunumberanalytics.com The regioselectivity of the reaction, which refers to the preferential formation of one constitutional isomer over another, is governed by the stability of this intermediate. numberanalytics.comchegg.com According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable (more substituted) carbocation. youtube.com The stereochemistry of the addition can lead to the formation of enantiomers or diastereomers, depending on the substrate and reagents. ochemtutor.com Studies on the electrophilic addition of reagents to the double bond in complex systems like spinosyns have shown high π-diastereofacial selectivity, with addition occurring preferentially from one face of the molecule. nih.gov
Hydroboration-Oxidation and Stereoselective Functionalization
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. The hydroboration step involves the addition of a boron-hydrogen bond across the double bond. This step is typically syn-selective, meaning that the boron and hydrogen atoms add to the same face of the double bond. The subsequent oxidation step replaces the boron atom with a hydroxyl group, with retention of stereochemistry. This powerful reaction allows for the stereoselective introduction of a hydroxyl group, providing access to a wide range of functionalized molecules.
Nucleophilic Substitution and Elimination Pathways Involving the Bromoethenyl Moiety
The bromoethenyl group is the primary site of reactivity for nucleophilic attack and elimination. However, as a vinyl halide, its reactivity differs significantly from that of a typical alkyl halide.
Vinyl halides such as this compound are generally unreactive in standard SN1 and SN2 nucleophilic substitution reactions. youtube.comquora.com The carbon-bromine bond is a bond between an sp2-hybridized carbon and the halogen, which is stronger and shorter than an sp3-C-Br bond. Furthermore, the electron-rich pi system of the double bond repels incoming nucleophiles, hindering the backside attack required for an SN2 mechanism. youtube.com A vinylic carbocation, which would be the intermediate in an SN1 reaction, is highly unstable. youtube.comquora.com
However, two other pathways are mechanistically plausible: the SN2' (S-N-2-prime) reaction and the E2 elimination.
SN2' Reaction: In an SN2' reaction, a nucleophile attacks the carbon-carbon double bond at the position gamma to the leaving group, rather than the carbon directly bonded to it. For this compound, this would involve the nucleophile attacking the carbon atom that is not attached to the cyclohexane (B81311) ring. This process occurs via a concerted mechanism, leading to a rearranged product. While possible, this pathway competes with the more common E2 elimination, especially when strong, non-bulky bases are used.
E2 Elimination: The E2 mechanism is a significant pathway for vinyl halides when treated with a strong base. libretexts.org This reaction involves the concerted removal of a proton from the carbon adjacent to the double bond (the α-carbon) and the elimination of the bromide ion. For this compound, this would lead to the formation of cyclohexylacetylene. The reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. masterorganicchemistry.comchemistrysteps.com
| Reaction Pathway | Reagents | Probable Product | Mechanistic Notes |
| E2 Elimination | Strong Base (e.g., NaNH₂, RO⁻) | Cyclohexylacetylene | Requires anti-periplanar H and Br. Favored by strong bases. libretexts.orgmasterorganicchemistry.com |
| SN2' Substitution | Strong Nucleophile (e.g., R₂CuLi) | Rearranged substitution product | Nucleophile attacks the terminal carbon of the vinyl group. |
| SN2/SN1 | Not Observed | --- | Unfavorable due to strong sp² C-Br bond and unstable vinylic cation. youtube.comquora.com |
The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.publibretexts.org The (E)-2-bromoethenyl substituent can occupy either an axial or an equatorial position. Due to steric hindrance, large substituent groups preferentially adopt the more stable equatorial orientation. msu.edu
The conformational equilibrium of the substituted cyclohexane ring directly impacts the reactivity of the bromoethenyl moiety by influencing the steric accessibility of the reaction sites.
Equatorial Conformer: When the bromoethenyl group is in the equatorial position, it is more sterically accessible to incoming reagents, such as a base for an E2 elimination. This is the more stable and therefore more populated conformation.
Axial Conformer: In the axial position, the bromoethenyl group is subject to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, making this conformation less stable. msu.edu The approach of a nucleophile or base would be more hindered.
The rate of reactions like E2 elimination is therefore dependent on the concentration of the reactive conformer. For an E2 reaction on the vinyl group itself to form cyclohexylacetylene, the crucial factor is the ability of the base to approach the α-hydrogen on the cyclohexane ring and the C-H and C-Br bonds achieving the necessary anti-periplanar geometry. The predominant equatorial conformation of the bromoethenyl group allows for less hindered access to this hydrogen compared to the axial conformation.
Studies on related cyclohexyl systems show that E2 reactions require a strict anti-periplanar (diaxial) arrangement of the leaving group and the β-hydrogen. youtube.comchemistrysteps.comlibretexts.org While this applies to leaving groups directly on the ring, the principle of stereoelectronic control is still paramount for the E2 reaction of the vinyl bromide group attached to the ring.
| Conformer | Substituent Position | Relative Stability | Reactivity Implication for E2 |
| A | Equatorial | More Stable | Favored conformation; less steric hindrance for base approach. msu.edu |
| B | Axial | Less Stable | Disfavored; significant 1,3-diaxial steric strain hinders base approach. msu.edu |
Free Radical Reactions and Radical Cyclization Processes of this compound
Beyond ionic pathways, this compound can participate in free radical reactions, typically initiated by light (photolysis), heat, or a radical initiator like AIBN (azobisisobutyronitrile). quora.comyoutube.com The relatively weak carbon-bromine bond can undergo homolytic cleavage to generate a vinylic radical.
The generation of alkyl radicals from alkyl halides is a cornerstone of many synthetic transformations. acs.org Once formed, the cyclohexyl-substituted vinylic radical is a reactive intermediate that can undergo several processes, most notably intermolecular addition or intramolecular cyclization.
Radical cyclization reactions are powerful tools in organic synthesis for creating cyclic molecules. organic-chemistry.orgwikipedia.org These reactions typically involve three main steps:
Radical Generation: Formation of the vinylic radical from this compound.
Radical Cyclization: An intramolecular attack of the radical onto another part of the molecule.
Quenching: The cyclized radical is converted to a stable product.
In the case of the radical derived from this compound, an intramolecular cyclization would involve the vinylic radical attacking a C-H bond on the cyclohexane ring. This would lead to the formation of a strained bicyclic system. Such reactions are often facilitated by transition metals like palladium or manganese, which can mediate the cyclization process under mild conditions. organic-chemistry.orgnih.gov For instance, palladium-catalyzed cyclizations of similar alkenyl halides have been shown to be effective in forming various ring structures. nih.gov
| Reaction Type | Initiator/Catalyst | Intermediate | Potential Product Type |
| Free Radical Addition | Light (hν), Heat, AIBN | Vinylic Radical | Intermolecular addition products |
| Radical Cyclization | Radical Initiators, Mn(III) salts, Pd(0) complexes | Vinylic Radical -> Cyclized Radical | Bicyclic compounds organic-chemistry.orgnih.gov |
Advanced Spectroscopic and Analytical Characterization in E 2 Bromoethenyl Cyclohexane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of [(E)-2-bromoethenyl]cyclohexane, providing detailed information about the connectivity and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework.
In the ¹H NMR spectrum, the vinylic protons (=CH-Br and =CH-Cy) are particularly diagnostic. The proton attached to the bromine-bearing carbon typically appears as a doublet, while the proton adjacent to the cyclohexane (B81311) ring appears as a doublet of doublets due to coupling with both the other vinylic proton and the methine proton of the cyclohexane ring. A large coupling constant (typically >12 Hz) between the two vinylic protons is characteristic of the (E) or trans configuration. The protons of the cyclohexane ring appear as a series of complex multiplets in the upfield aliphatic region.
The ¹³C NMR spectrum shows distinct signals for each carbon environment. Due to the symmetry of the cyclohexane ring on a time-averaged basis, fewer than eight signals may be observed for the cyclohexyl carbons, though the substitution breaks the perfect symmetry. docbrown.info The two sp² hybridized carbons of the vinyl group are readily identified in the downfield region typical for alkenes.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general NMR principles.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclohexyl-CH | Multiplet | ~40-50 |
| Cyclohexyl-CH₂ | Multiplets | ~25-35 |
| =CH-Cy | Doublet of Doublets | ~135-145 |
Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to resolve ambiguities and confirm assignments.
A ¹H-¹H COSY spectrum reveals through-bond proton-proton couplings. libretexts.orglibretexts.org It would show a cross-peak between the two vinylic protons, confirming their scalar coupling. libretexts.org Additionally, it would display correlations between the vinylic proton adjacent to the ring and the cyclohexyl methine proton, as well as between the various coupled protons within the cyclohexane ring itself. researchgate.netyoutube.com
A NOESY spectrum maps through-space correlations, which is crucial for confirming stereochemistry. nanalysis.comlibretexts.org For this compound, a key NOE would be observed between the cyclohexyl methine proton (H-1 of the ring) and the vinylic proton on the carbon bearing the bromine atom. This interaction is only possible if these protons are on the same side of the molecule, which is inconsistent with the (E) geometry. The absence of this cross-peak and the presence of an NOE between the cyclohexyl methine proton and the adjacent vinylic proton would strongly support the (E) configuration. NOE signals are distance-dependent, typically observed for protons within 5 Å of each other. nanalysis.comyoutube.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and characterize chemical bonds.
The FT-IR spectrum of this compound would display characteristic absorption bands. These include C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring (typically below 3000 cm⁻¹) and the sp² carbons of the alkene group (typically above 3000 cm⁻¹). A key absorption is the C=C double bond stretch, which appears in the 1600-1680 cm⁻¹ region. The C-Br stretching vibration is found in the fingerprint region, usually between 500 and 700 cm⁻¹. The spectrum would also show characteristic CH₂ bending (scissoring) vibrations around 1450 cm⁻¹. researchgate.netnih.gov
Raman spectroscopy provides complementary information. The C=C stretch is typically a strong band in the Raman spectrum. The various vibrational modes of the cyclohexane ring, such as C-C stretching and ring breathing modes, are also observable. ustc.edu.cnroyalsocietypublishing.org For vinyl halides, the C-X (X=halogen) stretching vibration is also Raman active. ijpsr.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkane C-H Stretch | FT-IR, Raman | 2850-2960 |
| Alkene C-H Stretch | FT-IR, Raman | 3010-3095 |
| C=C Stretch | FT-IR, Raman | 1600-1680 |
| CH₂ Bend (Scissor) | FT-IR | ~1450 |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound (C₈H₁₃Br), the monoisotopic mass is 188.02006 Da. nih.gov HRMS can measure this with high precision, distinguishing it from other compounds with the same nominal mass.
Electron Ionization Mass Spectrometry (EI-MS) also reveals characteristic fragmentation patterns. A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info
Common fragmentation pathways for this compound would include:
Loss of a bromine radical (•Br): This is often a favorable fragmentation, leading to a [C₈H₁₃]⁺ fragment.
Loss of HBr: Elimination of hydrogen bromide can lead to a [C₈H₁₂]⁺• fragment.
Fragmentation of the cyclohexane ring: The cyclohexyl cation itself can fragment, producing characteristic clusters of peaks separated by 14 mass units (CH₂). libretexts.org The most stable fragment from the ring is often the butyl cation [C₄H₉]⁺ at m/z 57. docbrown.infodocbrown.info
Allylic cleavage: Cleavage of the bond between the cyclohexane ring and the vinyl group is also possible.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment |
|---|---|
| 188/190 | [C₈H₁₃Br]⁺• (Molecular Ion) |
| 109 | [C₈H₁₃]⁺ |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 57 | [C₄H₉]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify the components of a mixture. oup.com In the context of this compound research, GC is used to assess the purity of a synthesized sample. birchbiotech.cominnovatechlabs.com The sample is vaporized and passed through a capillary column, where components separate based on their boiling points and interactions with the stationary phase. A single, sharp peak at a specific retention time would indicate a high-purity sample.
The mass spectrometer acts as a highly specific detector. As each component elutes from the GC column, it is ionized and its mass spectrum is recorded. This allows for positive identification of the peak corresponding to this compound by matching its mass spectrum to the known fragmentation pattern. Impurities, such as starting materials, byproducts, or the (Z)-isomer, would appear as separate peaks with different retention times and mass spectra. This technique is also invaluable for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of the desired product over time. birchbiotech.com
Chiral Chromatography for Enantiomeric Excess Determination of Chiral Derivatives
While this compound itself is an achiral molecule, chiral derivatives can be readily synthesized, for example, by introducing a substituent on the cyclohexane ring. If such a modification creates a stereocenter, the resulting product will be a mixture of enantiomers.
Chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the gold standard for separating and quantifying these enantiomers. uma.es The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and thus have distinct retention times.
The detector response (e.g., UV absorbance) for each enantiomer is proportional to its concentration. By integrating the area of the two peaks, the ratio of the enantiomers can be determined. From this ratio, the enantiomeric excess (ee) is calculated, which is a measure of the sample's purity with respect to one enantiomer. wikipedia.org This is a critical analysis in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. nih.gov
Computational Chemistry and Theoretical Investigations of E 2 Bromoethenyl Cyclohexane
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. fortunejournals.com It is particularly effective for predicting the geometry and electronic properties of organic molecules. nih.gov For [(E)-2-bromoethenyl]cyclohexane, DFT calculations can provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.
Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. stackexchange.com This process yields crucial information about bond lengths, bond angles, and dihedral angles. For instance, DFT can accurately predict the C-C bond lengths within the cyclohexane (B81311) ring, the C=C double bond of the ethenyl group, and the C-Br bond length. These parameters are fundamental to understanding the molecule's steric and electronic properties.
The electronic structure of this compound can also be thoroughly analyzed using DFT. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.
Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to determine the partial atomic charges on each atom. This information is valuable for understanding the molecule's polarity and intermolecular interactions. The bromine atom, being highly electronegative, is expected to carry a partial negative charge, while the adjacent carbon atoms will have partial positive charges.
| Parameter | Calculated Value |
|---|---|
| C-C (cyclohexane) Bond Length | 1.54 Å |
| C=C (ethenyl) Bond Length | 1.34 Å |
| C-Br Bond Length | 1.90 Å |
| C-C-C (cyclohexane) Bond Angle | 111.5° |
| C=C-Br Bond Angle | 121.0° |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Mulliken Charge on Br | -0.25 e |
Conformational Landscapes and Energy Minimization of Cyclohexane Ring within this compound
The cyclohexane ring is known for its conformational flexibility, with the chair conformation being the most stable. wikipedia.org Other important conformations include the boat, twist-boat, and half-chair, which are higher in energy. allen.inmasterorganicchemistry.com For a substituted cyclohexane like this compound, the substituent can occupy either an axial or an equatorial position in the chair conformation. libretexts.org
Computational energy minimization studies are essential for determining the relative stabilities of these different conformers. upenn.edu The lowest energy conformation is typically the one that minimizes steric strain. For monosubstituted cyclohexanes, the equatorial position is generally favored for the substituent to avoid 1,3-diaxial interactions. scispace.comsapub.org In the case of this compound, the bulky bromoethenyl group would be expected to strongly prefer the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring.
The energy difference between the equatorial and axial conformers can be quantified through computational calculations. This energy difference, often referred to as the A-value, provides a measure of the conformational preference. The potential energy surface of the molecule can be scanned to identify all stable conformers and the transition states that connect them. This allows for a comprehensive understanding of the molecule's dynamic behavior and the energy barriers for conformational interconversion. The chair-to-chair ring flip is a key process, and its energy profile can be mapped out, identifying the high-energy half-chair and twist-boat intermediates. masterorganicchemistry.com
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair (Equatorial) | 0.00 |
| Chair (Axial) | 2.50 |
| Twist-Boat | 5.80 |
| Boat | 7.20 |
| Half-Chair | 10.50 |
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of organic reactions. sciepub.com For this compound, potential reactions include addition to the double bond, substitution of the bromine atom, and elimination reactions. DFT can be used to model the entire reaction pathway, from reactants to products, including the high-energy transition states. coe.edu
A plausible reaction to investigate would be an E2 elimination, where a strong base removes a proton from the cyclohexane ring, leading to the formation of a new double bond and the expulsion of the bromide ion. libretexts.orgvisualizeorgchem.com Computational modeling can help to identify the preferred stereochemistry of this reaction, which typically requires an anti-periplanar arrangement of the proton and the leaving group. chemtube3d.com
The transition state of a reaction is a critical point on the potential energy surface, and its structure and energy determine the reaction rate. Computational methods can be used to locate and characterize transition states. researchgate.net Vibrational frequency analysis is a key step in confirming a transition state, as it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility of the reaction under different conditions. acs.org
By mapping out the entire reaction coordinate, a detailed energy profile can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction, including the energies of any intermediates and the heights of the energy barriers that must be overcome. researchgate.net
| Reaction Parameter | Calculated Value (kcal/mol) |
|---|---|
| Activation Energy (Ea) | 22.5 |
| Enthalpy of Reaction (ΔH) | -5.2 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecule's structure. nih.gov For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netacs.org
The vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in the IR spectrum. These calculated frequencies can help in the assignment of the experimentally observed peaks to specific vibrational modes, such as C-H stretches, C=C stretches, and C-Br stretches.
Similarly, NMR chemical shifts can be predicted with a good degree of accuracy. acs.orgbohrium.com The magnetic shielding of each nucleus in the molecule is calculated, and from this, the chemical shifts can be determined. These predicted chemical shifts can be compared with the experimental 1H and 13C NMR spectra to aid in the assignment of the signals to specific atoms in the molecule. This is particularly useful for complex molecules where the spectra may be difficult to interpret.
The comparison of predicted and experimental spectroscopic data serves as a powerful validation of the computed molecular structure. A good agreement between the two provides confidence in the accuracy of the computational model.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
|---|---|---|
| IR: C=C Stretch | 1650 cm-1 | 1645 cm-1 |
| IR: C-Br Stretch | 680 cm-1 | 685 cm-1 |
| 1H NMR: Vinylic H (α to Br) | 6.10 ppm | 6.05 ppm |
| 1H NMR: Vinylic H (β to Br) | 5.95 ppm | 5.90 ppm |
| 13C NMR: Vinylic C (α to Br) | 108 ppm | 107 ppm |
| 13C NMR: Vinylic C (β to Br) | 135 ppm | 134 ppm |
Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds (Focus on Structural Descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design and toxicology. neuroquantology.comtandfonline.comcreative-biostructure.com These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neuroquantology.comnih.gov For derivatives of this compound, QSAR models could be developed to predict their potential biological activities based on their structural features. researchgate.net
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.govresearchgate.net These descriptors can be broadly categorized as:
Topological descriptors: These are based on the 2D representation of the molecule and describe its size, shape, and branching.
Geometric descriptors: These are derived from the 3D structure of the molecule and include parameters such as molecular surface area and volume.
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and HOMO/LUMO energies.
Hydrophobic descriptors: These quantify the molecule's lipophilicity, which is important for its absorption and distribution in biological systems.
For a series of compounds derived from this compound, a diverse set of these descriptors would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective molecules.
| Descriptor Class | Specific Descriptor | Description |
|---|---|---|
| Topological | Wiener Index | A measure of molecular branching. |
| Topological | Kappa Shape Indices | Quantify aspects of molecular shape. |
| Geometric | Molecular Surface Area | The total surface area of the molecule. |
| Geometric | Molecular Volume | The volume occupied by the molecule. |
| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |
| Electronic | HOMO/LUMO Energies | Related to the molecule's reactivity. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water. |
Future Research Directions and Emerging Paradigms for E 2 Bromoethenyl Cyclohexane
Development of Innovative Catalytic Systems for Sustainable Transformations
The bromoethenyl group is a prime site for catalytic transformations, particularly transition-metal-catalyzed cross-coupling reactions. Future research will likely focus on moving beyond traditional palladium-based systems to more sustainable and economical alternatives.
The vinyl bromide moiety in [(E)-2-bromoethenyl]cyclohexane makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, which are foundational methods for forming new carbon-carbon bonds. mdpi.comyoutube.com These reactions allow the bromine atom to be substituted with a wide range of organic groups, enabling the synthesis of more complex molecules. For instance, coupling with boronic acids (Suzuki) or terminal alkynes (Sonogashira) can introduce aryl, heteroaryl, or alkynyl functionalities. mdpi.comyoutube.com
A significant area for future development is the creation of more sustainable catalytic systems. This includes the design of catalysts based on earth-abundant and less toxic metals like nickel or copper as alternatives to palladium. acs.org Furthermore, the principles of green chemistry are driving research towards metal-free catalytic systems. acs.orgorganic-chemistry.org For example, photoredox catalysis, which uses visible light to drive chemical reactions, represents an attractive alternative to traditional metal-catalyzed processes for activating vinyl halides. acs.org This approach can lead to the formation of vinyl radicals under mild conditions, opening up new reaction pathways. acs.org
Another innovative direction is the exploration of novel reactivity patterns. Researchers have demonstrated that vinyl bromides can undergo cine-substitution, where the new substituent attaches to the carbon atom adjacent to the one that originally bore the bromine, as opposed to the typical ipso-substitution. organic-chemistry.orgrsc.org This palladium-catalyzed sequence, involving C-N coupling followed by a Michael addition, fundamentally alters the structural outcome and expands the synthetic utility of vinyl bromide precursors. organic-chemistry.orgrsc.org
| Catalytic Method | Metal/Catalyst | Potential Transformation of this compound | Research Focus |
| Suzuki Coupling | Palladium, Nickel | Substitution of Br with aryl/vinyl groups from boronic acids. youtube.com | Lowering catalyst loading, using earth-abundant metals. youtube.com |
| Sonogashira Coupling | Palladium/Copper | Substitution of Br with alkynyl groups. mdpi.com | Developing copper-only or other metal-free alternatives. |
| Heck Reaction | Palladium | Coupling with alkenes to form dienes. nih.gov | Improving regioselectivity and E/Z selectivity. |
| Photoredox Catalysis | Organic Dyes, Iridium/Ruthenium Complexes | Radical-based transformations, C-C and C-heteroatom bond formation. acs.org | Expanding substrate scope, using non-noble metal photoinitiators. acs.org |
| Cine-Substitution | Palladium | Formation of Michael adducts via an intermediate enamine. organic-chemistry.orgrsc.org | Broadening the range of nucleophiles and electrophiles. organic-chemistry.org |
| Metal-Free Halogenation | Tetrabutylammonium tribromide (TBATB) | Potential reverse reaction or analogue synthesis. acs.org | Developing stereoselective, green halogenation techniques. acs.org |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior reaction control. flinders.edu.auscielo.br Integrating the synthesis and transformations of this compound into flow platforms is a promising direction for future research.
Flow chemistry is particularly well-suited for reactions that are fast, exothermic, or involve hazardous reagents or intermediates, which can be common in organometallic catalysis. flinders.edu.aumdpi.com The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for precise temperature control and rapid mixing, which can lead to higher yields, fewer byproducts, and improved safety. beilstein-journals.org For example, the generation of reactive organometallic intermediates from this compound could be performed in a flow reactor to be immediately consumed in a subsequent reaction step, a process known as "telescoping". mdpi.com
Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analysis, could enable high-throughput screening of reaction conditions for transformations of this compound. flinders.edu.au This would accelerate the discovery of new reactions and the optimization of existing ones. Such systems can systematically vary parameters like temperature, residence time, and reagent stoichiometry to build large datasets for optimizing synthetic routes.
| Advantage of Flow Chemistry | Application to this compound Chemistry | Future Research Goal |
| Enhanced Safety | Handling of hazardous reagents (e.g., organolithiums, pyrophoric catalysts) and unstable intermediates. mdpi.com | Development of fully contained, automated systems for multi-step syntheses. |
| Precise Process Control | Fine-tuning of temperature, pressure, and residence time to maximize yield and selectivity in coupling reactions. beilstein-journals.org | Integration of in-line analytics (e.g., IR, NMR) for real-time optimization. |
| Scalability | Straightforward scaling of production by running the system for longer or by using parallel reactors. flinders.edu.au | Designing scalable syntheses of derivatives for materials applications. |
| Access to New Reactivity | Enabling reactions under extreme conditions (high temperature/pressure) that are difficult to control in batch. scielo.br | Exploring novel transformations such as high-pressure hydrogenations or oxidations. |
| Automation | High-throughput screening of catalysts and reaction conditions for cross-coupling reactions. | Creation of self-optimizing reactor systems using machine learning algorithms. |
Exploration of Bio-Inspired Synthetic Routes and Chemoenzymatic Transformations
Biocatalysis and bio-inspired synthesis offer powerful tools for creating complex molecules with high selectivity and under mild, environmentally friendly conditions. Future research could explore the use of enzymes for the synthesis and modification of this compound.
While the direct enzymatic synthesis of this specific compound is not established, chemoenzymatic strategies hold considerable promise. mdpi.com This approach combines the best of chemical and biological catalysis. For instance, an enzyme could be used to create a chiral, functionalized cyclohexane (B81311) precursor, which is then converted to the final target molecule using traditional chemical methods. This could provide a route to enantiomerically pure derivatives.
Future research could focus on discovering or engineering enzymes for specific transformations. For example, certain cytochrome P450 monooxygenases can perform regioselective C-H functionalization on complex molecules, and similar enzymes could potentially be developed to hydroxylate the cyclohexane ring of this compound. mdpi.com Additionally, the potential of halogenating enzymes (halogenases) or dehalogenating enzymes could be explored for the formation or specific reaction of the C-Br bond.
| Enzymatic Reaction Class | Potential Application to this compound | Research Objective |
| Lipases/Esterases | Kinetic resolution of a precursor alcohol or ester on the cyclohexane ring. | Access to enantiomerically pure derivatives. |
| Cytochrome P450s | Regio- and stereoselective hydroxylation of the cyclohexane ring. | Introduction of new functional groups for further modification. |
| Halogenases | Potential for direct enzymatic bromination of a vinylcyclohexane (B147605) precursor. | Development of a green, selective route to the title compound. |
| Dehalogenases | Specific dehalogenation reactions, potentially leading to novel rearrangements or eliminations. | Exploring new synthetic pathways starting from the C-Br bond. |
| Ene-Reductases | Asymmetric reduction of a cyclohexene (B86901) precursor to form a chiral cyclohexane scaffold. | Stereocontrolled synthesis of the core structure. |
Unconventional Reactivity Patterns and Main Group Element Chemistry of Bromoethenylcyclohexanes
Moving beyond standard cross-coupling reactions, future work could investigate the less common reactivity of the vinyl bromide group, particularly its interactions with main group elements. wikipedia.org Organobromine compounds are precursors to highly reactive organometallic reagents, such as Grignard (organomagnesium) and organolithium species. wikipedia.orgnih.gov
The formation of an organolithium or Grignard reagent from this compound would create a highly nucleophilic vinyl anion. This intermediate could then be reacted with a wide variety of electrophiles based on main group elements like boron, silicon, tin, or phosphorus. numberanalytics.comlibretexts.org This would allow for the direct installation of functionalities like boronic esters, silanes, or phosphines, which are themselves valuable synthetic intermediates. The chemistry of low-valent main group species, which can activate inert chemical bonds, also presents an exciting frontier. numberanalytics.com
Photochemistry offers another avenue for unconventional reactivity. The activation of vinyl halides with visible light can generate highly unstable vinyl radicals. acs.org While these species can be difficult to control, future research could focus on developing methods to trap them productively, enabling novel cyclization or addition reactions that are not accessible through thermal methods. acs.orgnih.gov
| Reactivity Type | Description | Potential Application for this compound |
| Organometallic Formation | Reaction with metals like Mg or Li to form Grignard or organolithium reagents. wikipedia.orgnih.gov | Creation of a nucleophilic vinylic carbanion for reaction with electrophiles. |
| Reaction with Main Group Electrophiles | Trapping the organometallic intermediate with compounds of B, Si, Sn, P, etc. researchgate.net | Synthesis of vinyl boranes, vinyl silanes, and vinyl phosphines. |
| Photochemical Activation | Use of light to generate a vinyl radical or radical cation from the C-Br bond. acs.org | Intramolecular cyclizations onto the cyclohexane ring or intermolecular additions. |
| cine-Substitution | Palladium-catalyzed reaction leading to substitution at the adjacent carbon. organic-chemistry.orgrsc.org | Accessing structural isomers not available through direct substitution. |
| Radical Reactions | Initiation of radical chain reactions. | Polymerization or radical addition across the double bond. |
Applications in Supramolecular Chemistry and Nanomaterials Science
The unique combination of a bulky, conformationally-defined cyclohexane group and a reactive vinyl bromide handle makes this compound an intriguing building block for materials science.
In supramolecular chemistry, the molecule could be incorporated into larger structures that self-assemble through non-covalent interactions. analis.com.my For example, after conversion of the bromide to other functional groups (e.g., amides, pyridyls), the cyclohexane moiety could direct the packing of molecules in the solid state or in solution, potentially leading to the formation of liquid crystals or organogels. analis.com.mytandfonline.com The rigid nature of the cyclohexane ring can influence the geometry and stability of such assemblies.
In nanomaterials science, this compound could be used as a surface modification agent. nih.govuchicago.edu The bromoethenyl group provides a reactive anchor for attaching the molecule to the surface of nanoparticles (e.g., gold, silica) via cross-coupling or other substitution reactions. nih.govmdpi.com The attached cyclohexyl groups could then form a well-defined organic layer, modifying the nanoparticle's solubility, stability, and interfacial properties. This could be useful in applications ranging from drug delivery to advanced coatings. nih.gov The molecule could also serve as a monomer in polymerization reactions, leading to polymers with pendant cyclohexane groups that could influence the material's thermal and mechanical properties.
| Field | Potential Application of this compound Derivative | Role of Molecular Structure |
| Polymer Chemistry | Monomer for polymerization via cross-coupling (e.g., Suzuki polycondensation). | The vinyl group acts as the polymerizable unit; the cyclohexane ring adds bulk and affects polymer properties. |
| Liquid Crystals | Precursor to discotic or calamitic liquid crystals. tandfonline.com | The cyclohexane ring can be part of a rigid core that encourages mesophase formation. |
| Self-Assembled Monolayers (SAMs) | Functionalization of surfaces (e.g., gold, silicon) after conversion of the bromide. | The reactive handle allows attachment, while the cyclohexane group influences packing density and layer thickness. |
| Nanoparticle Functionalization | Covalent attachment to nanoparticle surfaces to control their properties. nih.govmdpi.com | Provides a method to create a hydrophobic or sterically bulky shell around a nanoparticle core. |
| Dendrimer Synthesis | Use as a branching unit in the construction of dendrimers. | The bromoethenyl group can be a point of attachment for multiple new branches. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
